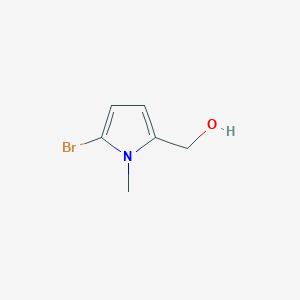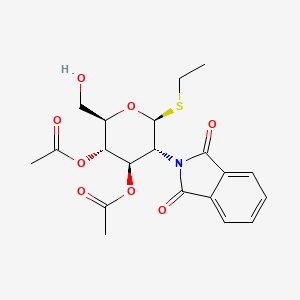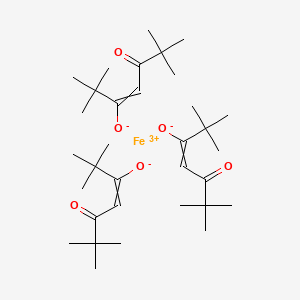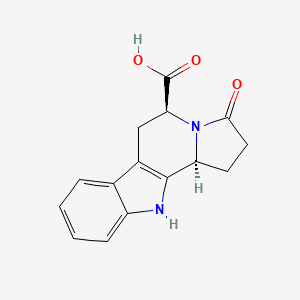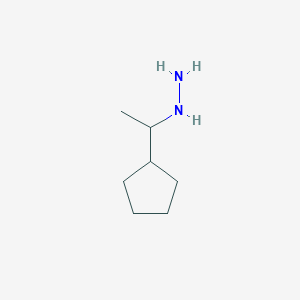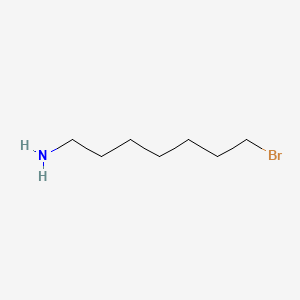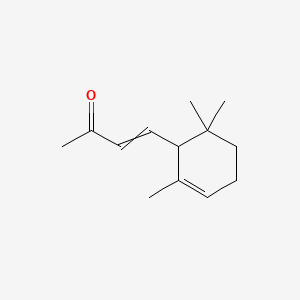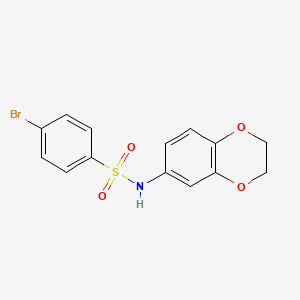
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease and as an antibacterial agent .
Métodos De Preparación
The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium. This reaction yields the desired sulfonamide compound . The reaction conditions often include the use of N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Análisis De Reacciones Químicas
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with different alkyl or aralkyl halides in the presence of a base like lithium hydride to form N-alkyl or N-aralkyl derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not detailed, sulfonamides generally can undergo such reactions under appropriate conditions.
Major Products: The major products formed from substitution reactions are N-alkyl or N-aralkyl derivatives of the original sulfonamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has been explored for several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide involves the inhibition of cholinesterase enzymes, which are crucial in the progression of Alzheimer’s disease . By inhibiting these enzymes, the compound helps in reducing the breakdown of acetylcholine, thereby improving cognitive function. Additionally, its antibacterial activity is attributed to its ability to inhibit biofilm formation in pathogenic bacteria .
Comparación Con Compuestos Similares
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds: Other sulfonamides like sulfamonomethoxine, sulfadimethoxine, and sulfisoxazole share similar antibacterial properties.
Uniqueness: The unique combination of the benzodioxane and sulfonamide moieties in this compound provides it with distinct biological activities, particularly its potential use in treating Alzheimer’s disease and its antibacterial properties
Propiedades
Fórmula molecular |
C14H12BrNO4S |
|---|---|
Peso molecular |
370.22 g/mol |
Nombre IUPAC |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO4S/c15-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(9-11)20-8-7-19-13/h1-6,9,16H,7-8H2 |
Clave InChI |
XBCLLAUUHXYCDT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


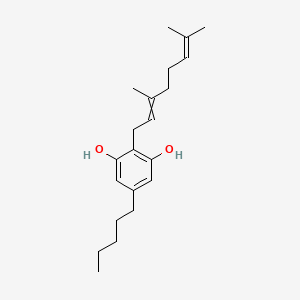
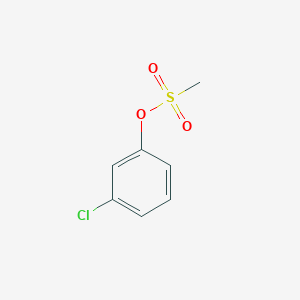
![{[4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B12436661.png)
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![N-[(1Z)-1-Chloro-1-(2-fluorophenyl)-3-oxo-3-(piperidin-1-YL)prop-1-EN-2-YL]benzamide](/img/structure/B12436670.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
